Trichloormethaan

Trihalomethanes (THMs) are organic compounds that result from the reaction between chlorine and organic matter in water treatment processes. These compounds consist of one carbon atom bonded to three halogen atoms, typically bromine, chloro-, or iodine, making them part of a larger group of disinfection byproducts. THMs are widely recognized for their potential health risks, including carcinogenic properties, which have led to stringent regulations on their levels in drinking water worldwide. They are formed primarily during the chlorination of natural organic matter such as humic acids and fulvic acids found in source waters. Due to their stable nature, THMs can persist in treated water throughout distribution systems, posing ongoing health concerns for populations dependent on these water sources. Therefore, monitoring and controlling the formation of THMs through alternative treatment methods or optimized chlorination techniques is crucial for ensuring public health and safety.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

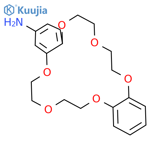

|

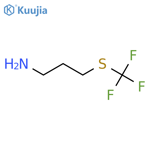

3-Trifluoromethylsulfanyl-propylamine | 1208079-05-3 | C4H8NF3S |

|

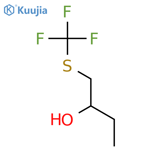

2-Butanol, 1-[(trifluoromethyl)thio]- | 825628-49-7 | C5H9OF3S |

|

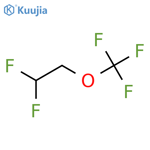

2,2-Difluoroethyl Trifluoromethyl Ether | 84011-15-4 | C3H3OF5 |

|

1,1,2,3,3,3-Hexafluoropropyl Trichloromethyl Ether | 56860-83-4 | C4HOF6Cl3 |

|

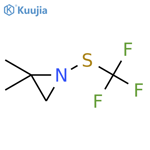

Aziridine, 2,2-dimethyl-1-[(trifluoromethyl)thio]- | 61170-54-5 | C5H8NF3S |

|

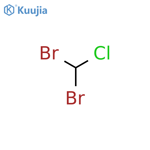

Dibromochloromethane | 124-48-1 | CHBR2CL |

|

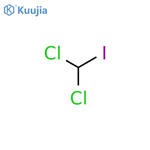

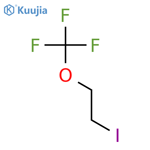

Dichloroiodomethane | 594-04-7 | CHCl2I |

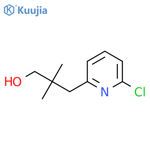

|

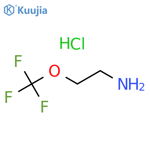

2-(trifluoromethoxy)ethan-1-amine hydrochloride | 886050-51-7 | C3H7ClF3NO |

|

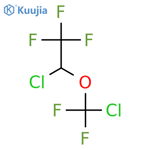

1-Chloroisofluorane | 32778-08-8 | C3HOF5Cl2 |

|

1-Iodo-2-trifluoromethoxyethane | 1032065-38-5 | C3H4F3IO |

Gerelateerde literatuur

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

Aanbevolen leveranciers

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten